5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound with the molecular formula C11H9N3S. It is known for its unique structure, which combines a triazole ring fused with a quinoline ring.
Mechanism of Action
Mode of Action:
- DNA Intercalation : Some related compounds in the [1,2,4]triazolo[4,3-a]quinoline family exhibit potent DNA intercalation activities. These interactions involve inserting the compound between DNA base pairs, potentially affecting DNA replication, transcription, and repair .
- Apoptosis Modulation : One derivative of this scaffold upregulated pro-apoptotic proteins (e.g., BAX) and downregulated pro-oncogenic cell survival proteins (e.g., Bcl-2), suggesting a role in apoptosis regulation .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol interacts with various biomolecules in biochemical reactions. It has been found to intercalate DNA , which suggests that it may interact with enzymes and proteins involved in DNA replication and repair
Cellular Effects
It has been found to exhibit cytotoxicity at a concentration of 160 μg/ml . It has also been found to have promising antiviral activity .
Molecular Mechanism
It has been found to intercalate DNA , which suggests that it may exert its effects by interfering with DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol. This reaction is carried out under anhydrous conditions using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate . The reaction mixture is stirred overnight and then poured into ice-water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom in the quinoline ring.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are used under anhydrous conditions.
Cyclization: Catalysts like palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include disulfides from oxidation, substituted quinoline derivatives from nucleophilic substitution, and various fused heterocyclic compounds from cyclization .
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral and antimicrobial activities.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
5-Methyl[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
5,7,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol: A derivative with additional methyl groups, which may alter its electronic properties and reactivity.
5-Methyl-1-((2-(4-morpholinyl)-2-oxoethyl)thio)[1,2,4]triazolo[4,3-a]quinoline: A compound with a morpholine substituent, potentially enhancing its solubility and biological activity.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol stands out due to its specific combination of a triazole and quinoline ring, which imparts unique electronic and steric properties. These properties make it particularly effective in applications requiring DNA intercalation and enzyme inhibition .
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPYSJUZGXREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351466 | |
Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35359-27-4 | |
Record name | 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35359-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.